Benzo[d]oxazol-2-yl(4-fluorophenyl)methanone
Description
Benzo[d]oxazol-2-yl(4-fluorophenyl)methanone is a benzoxazole-based methanone derivative featuring a 4-fluorophenyl substituent. This compound is synthesized via condensation reactions involving benzo[d]oxazole-2-carboxylic acid derivatives and aryl halides or boronic acids under transition metal catalysis. Its structure is characterized by a ketone group bridging the benzoxazole and fluorophenyl moieties, which imparts distinct electronic and steric properties. The fluorine atom at the para position of the phenyl ring enhances electronegativity, influencing reactivity and intermolecular interactions .
Properties
Molecular Formula |
C14H8FNO2 |
|---|---|
Molecular Weight |
241.22 g/mol |
IUPAC Name |
1,3-benzoxazol-2-yl-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C14H8FNO2/c15-10-7-5-9(6-8-10)13(17)14-16-11-3-1-2-4-12(11)18-14/h1-8H |
InChI Key |
RUXVPDMCVXJOEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Competing Hydrolysis Pathways
In alcoholic solvents, intermediates such as methanimines (9 ) may undergo hydrolysis to form byproducts like o-aminophenol derivatives. Ethanol minimizes this side reaction compared to methanol due to slower hydrolysis kinetics.
Dimerization at Elevated Temperatures
Prolonged heating in acetonitrile (>24 hours) induces dimerization of methanimines (9 ) to form 2H-imidazol-4-amines (10 ). This is mitigated by strict temperature control (<80°C) and shorter reaction times.
Analytical and Crystallographic Validation
X-ray Crystallography :
- Compound 10b (dimer): Monoclinic crystal system, P2₁/c space group. Intramolecular N–H···H–C contact (2.068 Å) stabilizes the conformation.
- Bond Lengths : C=O (1.214 Å), C–N (1.356 Å).
Thermogravimetric Analysis (TGA) :
Comparative Evaluation of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Thermolysis | 99 | >98 | Moderate | High |
| Cyclization | 75 | 95 | High | Moderate |
| Friedel-Crafts | 86 | 97 | Low | Low |
| Cross-Coupling | 90 | >99 | High | High |
Chemical Reactions Analysis
Types of Reactions
Benzo[d]oxazol-2-yl(4-fluorophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzoxazole or fluorophenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Benzo[d]oxazol-2-yl(4-fluorophenyl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of Benzo[d]oxazol-2-yl(4-fluorophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Substituent Effects on Physicochemical Properties
Key Observations :
- Electron-withdrawing groups (e.g., F, NO₂) increase melting points due to enhanced dipole interactions and crystallinity.
- Electron-donating groups (e.g., OCH₃) reduce melting points and yields, likely due to steric hindrance during crystallization .
Spectroscopic and Structural Insights
- ¹H NMR : The 4-fluorophenyl group in 8b causes deshielding of adjacent protons, evident in the downfield shift (7.92–7.86 ppm) compared to 8a (7.85–7.78 ppm) .
- X-ray Crystallography : Derivatives like 8b exhibit planar conformations, with the benzoxazole and aryl moieties adopting coplanar arrangements to maximize π-π stacking. Substituents like fluorine induce slight torsional distortions (~5°), altering packing efficiency .
Biological Activity
Benzo[d]oxazol-2-yl(4-fluorophenyl)methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various diseases, and relevant research findings.
Chemical Structure and Properties
This compound features a benzoxazole ring fused with a phenyl group substituted by a fluorine atom. This structural configuration is crucial for its biological activity, influencing its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity :
-
Anticancer Properties :
- Studies indicate that derivatives of benzoxazole structures exhibit potent cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7), leukemia (CEM-13), and melanoma (MEL-8). For instance, certain derivatives demonstrated IC50 values in the sub-micromolar range, indicating strong antiproliferative activity .
- Induction of Apoptosis :
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 0.12 - 2.78 | Antiproliferative |
| Derivative 1 | CEM-13 | 0.94 | Induces apoptosis |
| Derivative 2 | U-937 | 0.03 | Inhibits MAGL |
| Derivative 3 | MEL-8 | 15.63 | Cytotoxicity |
Case Studies
Several studies have explored the efficacy of this compound:
- Anticancer Activity :
- Analgesic Effects :
- Inflammation Modulation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
